

# Quinoline-6-boronic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Quinoline-6-boronic acid*

Cat. No.: *B1307814*

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An In-depth Technical Guide on the Core Molecular Structure, Properties, and Applications of **Quinoline-6-boronic Acid** for Researchers, Scientists, and Drug Development Professionals.

**Quinoline-6-boronic acid** is a versatile heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the boronic acid functional group, which enables it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its molecular structure, key properties, and a detailed experimental protocol for a representative application.

## Molecular Structure and Properties

**Quinoline-6-boronic acid** is characterized by a quinoline bicyclic heteroaromatic ring system with a boronic acid group ( $-B(OH)_2$ ) substituted at the 6-position.

Table 1: Key Molecular and Physical Properties of **Quinoline-6-boronic Acid**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BNO <sub>2</sub> [1][2][3]
Molecular Weight	172.98 g/mol [1][2][3]
IUPAC Name	quinolin-6-ylboronic acid[1]
CAS Number	376581-24-7[1][2][3]
SMILES Notation	OB(O)C1=CC2=CC=CN=C2C=C1[2][3]
Physical Form	White Crystalline Powder[2][3]
Melting Point	144.0°C to 145.0°C[2][3]

## Key Applications in Organic Synthesis

The primary utility of **quinoline-6-boronic acid** lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the quinoline scaffold and various aryl or vinyl halides, providing a powerful tool for the synthesis of substituted quinolines and biquinolines. These structures are prevalent in many biologically active compounds.

## Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a substituted 6,6'-biquinoline derivative, a common application of **quinoline-6-boronic acid** and its derivatives.

Reaction Scheme:

Substituted 6-bromoquinoline + Substituted **quinoline-6-boronic acid** → Substituted 6,6'-biquinoline

Materials and Reagents:

- Substituted 6-bromoquinoline (1.0 equivalent)

- Substituted **quinoline-6-boronic acid** (1.2 equivalents)[1]
- Palladium Catalyst (e.g.,  $\text{PdCl}_2(\text{PPh}_3)_2$ , 3 mol%)[1]
- Base (e.g.,  $\text{Na}_2\text{CO}_3$ , 2.0 equivalents)[1]
- Solvent (e.g., DMF/ $\text{H}_2\text{O}$  mixture, 4:1)[1]
- Microwave reaction vial
- Ethyl acetate
- Brine
- Anhydrous  $\text{Na}_2\text{SO}_4$
- Silica gel for column chromatography

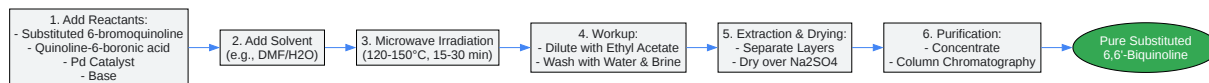
Procedure:

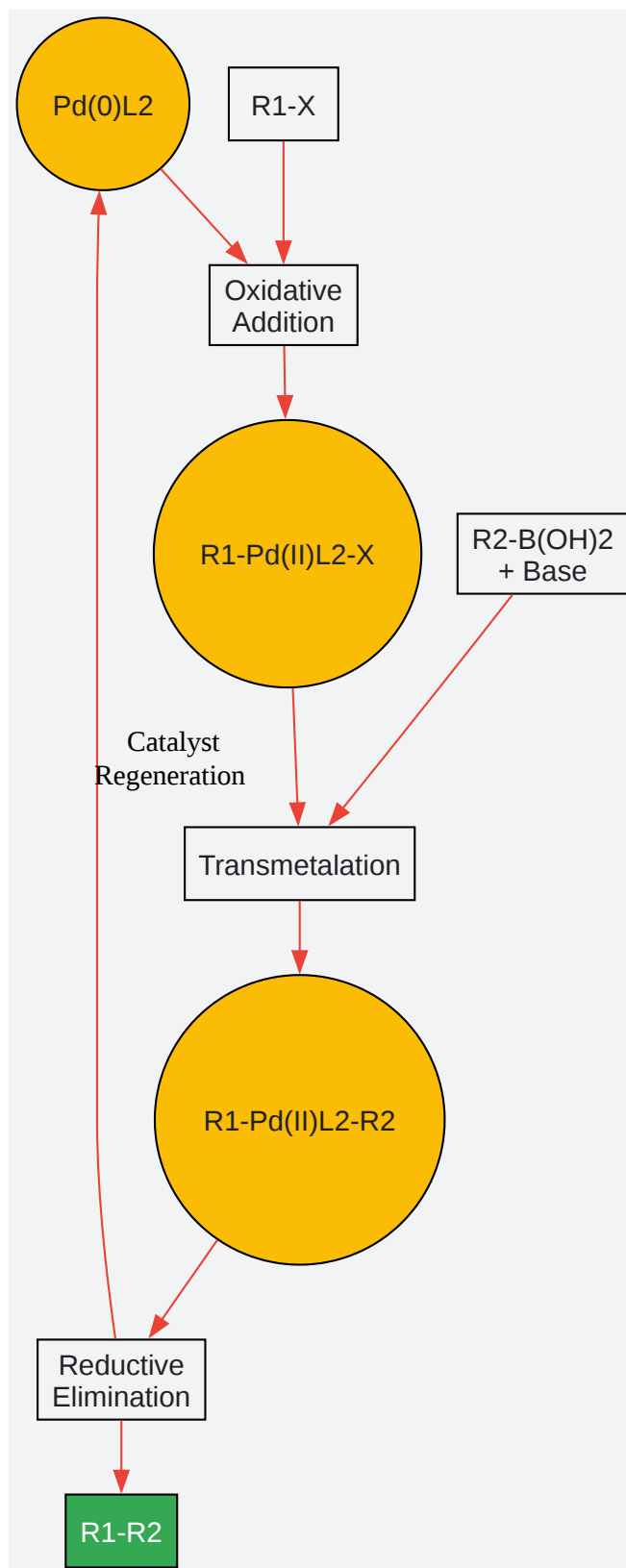
- Reaction Setup: To a microwave reaction vial, add the substituted 6-bromoquinoline (1.0 eq), substituted **quinoline-6-boronic acid** (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).[1]
- Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 DMF/ $\text{H}_2\text{O}$ ) to the vial.[1]
- Microwave Irradiation: Seal the vial tightly and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
- Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1] Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.[1]

- Purification: Concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield the pure substituted 6,6'-biquinoline.<sup>[1]</sup>

## Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura reaction.





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